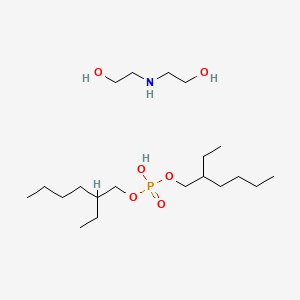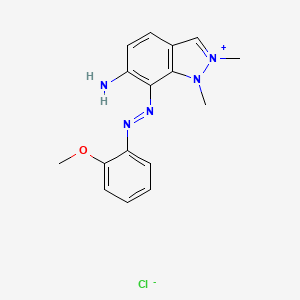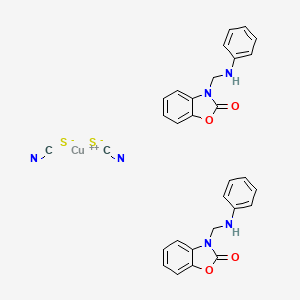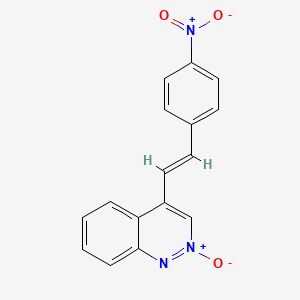
Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 251-029-2, también conocido como 2,3-Diclorotolueno, es un compuesto químico con la fórmula molecular C7H6Cl2. Es un derivado clorado del tolueno, donde dos átomos de cloro se sustituyen en las posiciones 2ª y 3ª del anillo de tolueno. Este compuesto se utiliza en diversas aplicaciones industriales debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 2,3-Diclorotolueno se puede sintetizar mediante la cloración del tolueno. La reacción normalmente implica el uso de gas cloro (Cl2) en presencia de un catalizador como el cloruro férrico (FeCl3) o el cloruro de aluminio (AlCl3). La reacción se lleva a cabo en condiciones controladas para garantizar la cloración selectiva en las posiciones deseadas del anillo de tolueno.
Métodos de producción industrial
En entornos industriales, la producción de 2,3-Diclorotolueno implica procesos de cloración a gran escala. La reacción se lleva a cabo en un reactor de cloración donde se alimenta continuamente tolueno, y se introduce gas cloro. La mezcla de reacción se somete entonces a destilación para separar y purificar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2,3-Diclorotolueno experimenta diversas reacciones químicas, incluyendo:
Oxidación: Se puede oxidar para formar los correspondientes ácidos benzoicos clorados.
Reducción: Las reacciones de reducción pueden convertirlo en alcohol 2,3-diclorobencílico.
Sustitución: Puede sufrir reacciones de sustitución nucleófila donde los átomos de cloro se sustituyen por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Se emplean nucleófilos como los iones hidróxido (OH-) o las aminas (NH2-) en condiciones básicas.
Principales productos formados
Oxidación: Ácido 2,3-diclorobenzoico.
Reducción: Alcohol 2,3-diclorobencílico.
Sustitución: Diversos toluenos sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 2,3-Diclorotolueno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos, incluidos los productos farmacéuticos y los agroquímicos.
Biología: Sirve como precursor para la síntesis de moléculas biológicamente activas.
Medicina: Interviene en el desarrollo de fármacos y agentes terapéuticos.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 2,3-Diclorotolueno implica su interacción con objetivos moleculares específicos. En las reacciones químicas, actúa como un sustrato que se transforma a través de diversas vías. La presencia de átomos de cloro aumenta su reactividad, lo que lo convierte en un intermedio valioso en la síntesis orgánica.
Comparación Con Compuestos Similares
Compuestos similares
2,4-Diclorotolueno: Otro derivado clorado del tolueno con átomos de cloro en las posiciones 2ª y 4ª.
3,4-Diclorotolueno: Tolueno clorado con átomos de cloro en las posiciones 3ª y 4ª.
Unicidad
El 2,3-Diclorotolueno es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y reactividad distintas. Esto lo hace adecuado para aplicaciones especializadas donde otros isómeros pueden no ser tan efectivos.
Propiedades
Número CAS |
32422-03-0 |
|---|---|
Fórmula molecular |
C4H9NNa4O7P2 |
Peso molecular |
337.02 g/mol |
Nombre IUPAC |
tetrasodium;2-[bis(phosphonatomethyl)amino]ethanol |
InChI |
InChI=1S/C4H13NO7P2.4Na/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
Clave InChI |
YNCIDAAHPJTKAG-UHFFFAOYSA-J |
SMILES canónico |
C(CO)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




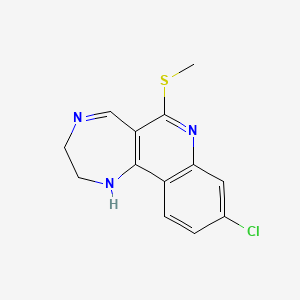


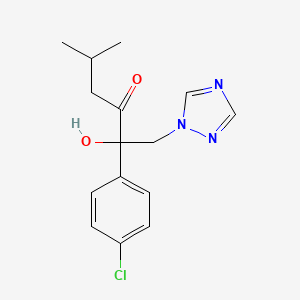
![[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate](/img/structure/B12687799.png)
